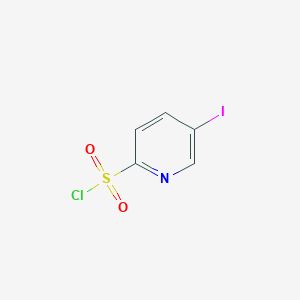

5-Iodopyridine-2-sulfonyl chloride

Description

Contextual Significance of Pyridine (B92270) Sulfonyl Chlorides in Organic Synthesis

Pyridine sulfonyl chlorides serve as crucial reagents for introducing the pyridylsulfonyl moiety into various molecules. This functional group is a cornerstone in the development of numerous biologically active compounds. The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonates, and other derivatives.

The sulfonamide linkage (-SO₂-N<) is a particularly important feature in medicinal chemistry, found in a multitude of approved drugs. For instance, pyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related disorders. clarku.edugoogleapis.compatsnap.com The ability to construct these sulfonamide bonds makes pyridine sulfonyl chlorides indispensable tools for drug discovery and development, allowing chemists to modify molecular properties and explore structure-activity relationships. Current time information in Winnipeg, CA.

Strategic Importance of Halogenated Pyridine Derivatives as Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically increases its synthetic utility. clarku.edunih.gov Halogenated pyridines are foundational building blocks in organic synthesis, primarily because the carbon-halogen bond acts as a versatile handle for a wide range of chemical transformations. nih.gov This is especially true for iodo-substituted pyridines.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive and thus highly suitable for various cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the strategic attachment of diverse molecular fragments to the pyridine core, a critical step in building the complex scaffolds required for modern pharmaceuticals and agrochemicals. The precursor, 2-amino-5-iodopyridine (B21400), is itself a valuable synthetic starting material. clarku.edunih.gov

Specific Research Focus on 5-Iodopyridine-2-sulfonyl chloride

Chemical Properties

This compound is a polyfunctional molecule that combines the high reactivity of the sulfonyl chloride group at the 2-position with the synthetic handle of an iodine atom at the 5-position. Its specific properties are detailed in the table below.

| Property | Value |

| CAS Number | 1104807-10-4 |

| Molecular Formula | C₅H₃ClINO₂S |

| Molecular Weight | 303.51 g/mol |

| IUPAC Name | This compound |

Detailed Research Findings

While extensive research has been published on analogous compounds like pyridine-2-sulfonyl chloride and other halogenated derivatives, specific literature focusing solely on this compound is limited. Its primary presence is noted in the catalogs of specialized chemical suppliers. However, based on established synthetic methodologies for this class of compounds, its preparation can be reliably inferred.

Two principal routes are generally employed for the synthesis of pyridine sulfonyl chlorides:

The Sandmeyer-type Reaction: This is a classic method for converting an amino group on an aromatic ring into various functionalities, including a sulfonyl chloride. For this compound, the starting material would be 2-amino-5-iodopyridine. clarku.edu The synthesis involves diazotization of the amino group with a nitrite (B80452) source under acidic conditions, followed by reaction with sulfur dioxide in the presence of a copper salt catalyst. google.com Patents have detailed the synthesis of the precursor 2-amino-5-iodopyridine, for example, by the iodination of 2-aminopyridine (B139424). google.com

Oxidative Chlorination: An alternative route involves the oxidative chlorination of the corresponding thiol (mercaptan). In this case, 5-iodo-2-mercaptopyridine would be treated with a chlorinating agent and an oxidant. nih.gov Recent advancements have explored greener methods, such as using sodium chlorite (B76162) in water, for the preparation of various azaarenesulfonyl chlorides. nih.gov

The dual functionality of this compound makes it a potentially valuable, albeit niche, reagent. The sulfonyl chloride allows for the formation of sulfonamides, while the iodo group remains available for subsequent metal-catalyzed cross-coupling reactions. This allows for a modular and efficient approach to synthesizing complex, highly substituted pyridine derivatives for screening in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C5H3ClINO2S |

|---|---|

Molecular Weight |

303.51 g/mol |

IUPAC Name |

5-iodopyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H3ClINO2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H |

InChI Key |

RRUFWEUXCPXAHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1I)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 5 Iodopyridine 2 Sulfonyl Chloride

Pyridine (B92270) Ring Functionalization and Transformations

The pyridine ring in 5-Iodopyridine-2-sulfonyl chloride is electron-deficient, which influences its reactivity. The presence of the iodo and sulfonyl chloride substituents provides handles for further modification, while the C-H bonds of the ring itself can also be targeted for functionalization.

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds. Recent advances have enabled the selective functionalization of pyridines at positions that are often difficult to access through classical methods.

A significant challenge in pyridine chemistry is achieving selective functionalization at the C3 (meta) or C5 position due to the inherent electronic properties of the ring, which favor reactions at the C2, C4, and C6 positions. rsc.orgresearchgate.net A novel, photocatalyst-free method utilizes visible light to achieve the meta-selective sulfonylation of pyridines. rsc.org This reaction is facilitated by the formation of an electron donor-acceptor (EDA) complex between iodide ions and a sulfonyl chloride. rsc.org The process involves the generation of a sulfonyl radical which then reacts selectively. This strategy stands out for its mild conditions and high C5-selectivity, providing a valuable tool for synthesizing meta-sulfonylated pyridines. rsc.org

Table 2: Key Features of Visible-Light-Induced Meta-Sulfonylation of Pyridines

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | C-H Sulfonylation | rsc.org |

| Selectivity | Meta-selective (C5) | rsc.orgresearchgate.net |

| Conditions | Visible light, photocatalyst-free | rsc.org |

| Key Intermediate | Electron Donor-Acceptor (EDA) Complex | rsc.org |

| Radical Species | Sulfonyl radical | rsc.org |

Another powerful strategy for pyridine functionalization involves the activation of C-H bonds on alkyl groups attached to the ring, such as the methyl group of picoline derivatives. nih.gov This transformation can be achieved by reacting a 4-alkylpyridine with an aryl sulfonyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) and a catalytic amount of DMAP. nih.gov

The proposed mechanism involves the initial N-sulfonylation of the pyridine nitrogen by the sulfonyl chloride. This step dramatically increases the acidity of the picolyl C-H bonds. Subsequent deprotonation by the base generates a highly reactive alkylidene dihydropyridine (B1217469) intermediate. This nucleophilic intermediate then attacks a second molecule of the sulfonyl chloride, resulting in the formation of a C-S bond at the picolyl position. nih.gov This sequence represents a formal activation and sulfonylation of a typically unreactive C(sp³)-H bond. The reaction is compatible with a range of aryl sulfonyl chlorides and 4-alkylpyridines, providing access to valuable picolyl sulfone products. nih.gov

Table 3: Mechanistic Steps for Formal Picolyl C-H Activation

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | N-Sulfonylation | 4-Alkylpyridine, Aryl sulfonyl chloride |

| 2 | Deprotonation | N-Sulfonyl pyridinium (B92312) salt, Base (Et₃N) |

| 3 | Intermediate Formation | Alkylidene dihydropyridine |

| 4 | C-Sulfonylation | Alkylidene dihydropyridine, Aryl sulfonyl chloride |

| 5 | Product Formation | Picolyl sulfone |

Directed Ortho-Metalation and Subsequent Electrophilic Quenches of Pyridine-2-sulfonamides

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govresearchgate.net In this process, a directing metalation group (DMG), typically a Lewis basic moiety, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. nih.gov The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

The sulfonamide group is an effective DMG. For pyridine-2-sulfonamides, the reaction is complicated by the potential for 1,2-addition of the organometallic reagent into the pyridine ring. nih.gov However, with appropriate directing groups and conditions, efficient lithiation of the pyridine ring can be achieved. nih.gov For instance, N,N-diethyl-pyridine-2-sulfonamide can be selectively metalated at the C3 position.

The general process involves the treatment of a pyridine-2-sulfonamide (B152805) with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures. nih.gov This generates a 3-lithiated pyridine species, which is a versatile intermediate for creating new carbon-carbon and carbon-heteroatom bonds.

A one-pot DoM–Suzuki cross-coupling procedure has been developed for the synthesis of biaryl and heterobiaryl sulfonamides. organic-chemistry.org This method involves the ortho-lithiation of an aryl or heteroaryl sulfonamide followed by quenching with a boronic acid ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrOBpin), and subsequent palladium-catalyzed cross-coupling. organic-chemistry.org

Table 1: Examples of Electrophilic Quench after Directed Ortho-Metalation of Pyridine-2-sulfonamides

| Starting Material | Base/Conditions | Electrophile | Product | Reference |

|---|---|---|---|---|

| N,N-Diethylpyridine-2-carboxamide | sec-BuLi, TMEDA, THF, -78 °C | I₂ | 3-Iodo-N,N-diethylpyridine-2-carboxamide | nih.gov |

| N,N-Diethylpyridine-2-carboxamide | sec-BuLi, TMEDA, THF, -78 °C | Me₃SnCl | N,N-Diethyl-3-(trimethylstannyl)pyridine-2-carboxamide | nih.gov |

Influence of the Iodine Substituent on Regioselectivity and Electronic Properties within the Pyridine Core

The presence of a halogen substituent, such as iodine, on the pyridine ring significantly impacts its electronic properties and regioselectivity in chemical reactions. The stability of complexes between iodine and pyridine derivatives is known to depend on the type and position of substituents on the pyridine nucleus. youtube.com Generally, as the pi-electron density on the nitrogen atom increases, the stability of such complexes also increases. youtube.com

In the context of this compound, the iodine atom at the 5-position acts as an electron-withdrawing group (EWG) through its inductive effect. This reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack compared to unsubstituted pyridine. acsgcipr.orgacs.org

The influence of halogen substituents on regioselectivity has been studied in the context of pyridyne intermediates. It has been proposed that an electron-withdrawing substituent at the C5 position can polarize the aryne triple bond, leading to a "flattening" at the C3 position and favoring nucleophilic attack at this site. acs.org This distortion of the pyridyne intermediate, governed by the inductive effect of the substituent, is a key factor in controlling the regioselectivity of the reaction. acs.org

Furthermore, the electronic properties imparted by substituents on the pyridine ring can be harnessed to control the reactivity of metal centers in coordination complexes. For example, in a series of iron(III) complexes with substituted pyridine ligands, it was found that EWGs in the 4-position of the pyridine ring resulted in higher yields for C-C coupling reactions. acsgcipr.org This was attributed to the electron-deficient metal center being more reactive. acsgcipr.org While this study focused on the 4-position, it highlights the principle that the iodine at the 5-position in this compound will modulate the electronic character of the pyridine nitrogen and, consequently, its coordination chemistry and the reactivity of any associated metal catalysts. The iodine atom itself can also be a site of reactivity, for instance, participating in cross-coupling reactions, which can sometimes compete with the desired reaction pathway. acsgcipr.org

Proposed Reaction Mechanisms and Intermediates

Radical Pathways in Photoinduced Sulfonylation Processes

Photoinduced reactions provide a mild and efficient avenue for the formation of sulfonyl radicals and subsequent sulfonylation reactions. These processes often proceed under catalyst-free conditions or with photoredox catalysts, such as those based on iridium. stackexchange.comlookchem.com Various sulfone derivatives can be activated by visible light to generate sulfonyl radical intermediates. stackexchange.com

For example, sulfone-substituted N-phenyltetrazoles have been shown to undergo efficient photoredox coupling with electron-deficient olefins. stackexchange.com The proposed mechanism involves the excitation of an iridium photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the sulfonyl tetrazole to generate a sulfonyl radical. This radical can then add to an alkene, initiating a chain reaction that leads to the final dialkyl sulfone product. stackexchange.com Similarly, catalyst-free photoinduced radical sulfonylation and cyclization of unactivated alkenes have been developed to synthesize sulfone-containing quinazolinones. lookchem.com These transformations highlight the utility of light to initiate radical processes involving sulfur-based functional groups under mild conditions. nih.gov

Postulated Thionium Ion Intermediates in Oxidative Chlorination

The conversion of thiols and disulfides to sulfonyl chlorides is a key transformation in organic synthesis, proceeding via oxidative chlorination. The mechanism involves the stepwise oxidation of the sulfur atom. While various oxidants and conditions have been employed, the exact nature of all intermediates can be complex and pathway-dependent. acsgcipr.org

One proposed pathway for the oxidative chlorination of sulfur compounds involves cationic chlorinated sulfur species. The process begins with the chlorination of the thiol or disulfide to form a sulfenyl chloride (R-SCl). Further oxidation and chlorination steps ensue. In the oxidation of thiols with reagents like N-chlorosuccinimide (NCS), it has been shown that molecular chlorine (Cl₂), generated in situ, is often the dominant chlorinating agent.

N-Sulfonyl Dihydropyridine Intermediates in Pyridine C-H Activation

A notable strategy for the formal C-H functionalization of pyridines involves the transient generation of reactive alkylidene dihydropyridine intermediates. This approach has been successfully applied to the C-sulfonylation of 4-alkylpyridines.

The proposed mechanism begins with the N-sulfonylation of the pyridine substrate with an aryl sulfonyl chloride, forming a pyridinium salt. This initial step significantly increases the acidity of the picolyl protons. Deprotonation of the picolyl position by a base, such as triethylamine (Et₃N), leads to the formation of a key reactive intermediate: an alkylidene dihydropyridine. This dearomatized intermediate can then react with another molecule of the sulfonyl chloride, often activated by a catalyst like DMAP, at the exocyclic carbon. Subsequent N-desulfonylation rearomatizes the ring to furnish the final picolyl-sulfonylated pyridine product. This pathway, which proceeds through an N-sulfonyl dihydropyridine, circumvents the need for direct deprotonation of an unactivated C-H bond on the pyridine ring, providing a valuable route to functionalized pyridine building blocks.

Applications of 5 Iodopyridine 2 Sulfonyl Chloride in Complex Organic Synthesis

Construction of Biologically Active Molecules and Pharmaceutical Intermediates

The pyridine (B92270) sulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents. 5-Iodopyridine-2-sulfonyl chloride serves as a key starting material for accessing novel derivatives within this class, as well as other vital intermediates for pharmaceuticals and agrochemicals.

The sulfonamide functional group (—SO₂NH—) is a cornerstone in medicinal chemistry, present in drugs with activities ranging from antibacterial and antidiabetic to anticancer and anti-inflammatory. researchgate.netgoogle.com The standard method for creating sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine or triethylamine (B128534). google.com

This compound is an ideal reagent for this purpose, allowing for the synthesis of a diverse library of 5-iodo-N-substituted-pyridine-2-sulfonamides. By reacting it with various amines, chemists can introduce a wide range of functionalities, tuning the steric and electronic properties of the final molecule to optimize biological activity. researchgate.netnih.gov The resulting pyridine sulfonamides are investigated for a multitude of therapeutic applications. nih.govnih.gov For instance, research into new antidiabetic agents has involved the synthesis of novel pyridine-based sulfonamides. researchgate.net The general reaction is outlined below:

Figure 1. General synthesis of 5-Iodo-N-substituted-pyridine-2-sulfonamides.

The table below illustrates the potential diversity of sulfonamides that can be generated from this single building block.

Table 1: Examples of Pyridine-Derived Sulfonamides from this compound

| Amine Reactant (R-NH₂) | Resulting Sulfonamide Product Class | Potential Therapeutic Area |

|---|---|---|

| Aniline (B41778) Derivatives | N-Aryl-5-iodopyridine-2-sulfonamides | Anticancer, Anti-inflammatory |

| Benzylamine | N-Benzyl-5-iodopyridine-2-sulfonamides | Antiviral, Diuretic |

| Cyclohexylamine | N-Cyclohexyl-5-iodopyridine-2-sulfonamides | Antidiabetic |

| Amino Acid Esters | Peptidomimetic Sulfonamides | Protease Inhibitors |

Beyond pharmaceuticals, the structural motifs accessible from this compound are relevant to the development of agrochemicals and functional materials. Sulfonamide and sulfonate ester derivatives have been successfully developed as herbicides and insecticides. The reactivity of the sulfonyl chloride group allows for its conversion into these active classes of compounds.

Furthermore, the iodopyridine core is a valuable building block in materials science. The carbon-iodine bond is particularly susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.gov These reactions allow for the attachment of aryl, alkynyl, or alkenyl groups, respectively, at the 5-position of the pyridine ring. This capability is exploited to construct extended π-conjugated systems, which are essential for creating organic light-emitting diodes (OLEDs), chemosensors, and novel ligands for catalysis. researchgate.net The dual functionality of this compound allows for the creation of materials where one functional group provides the core electronic or structural properties, while the other can be used to tune solubility, morphology, or to attach the molecule to a surface.

(±)-Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used as an antidepressant. Its core structure is a trans-3,4-disubstituted piperidine (B6355638) ring, specifically a 4-(4-fluorophenyl)piperidine (B1272349) scaffold. nih.govresearchgate.net The synthesis of this central ring system is a key challenge for medicinal chemists. nih.gov

While many synthetic routes to Paroxetine have been published, a plausible strategy involves the use of a pyridine derivative as a precursor to the piperidine ring. google.comnih.gov A compound like this compound could serve as a versatile starting point in such a strategy. A hypothetical, yet chemically sound, pathway would involve two key transformations:

Arylation: A Suzuki or Negishi cross-coupling reaction using the iodo group at the C5 position to introduce the required 4-fluorophenyl group. nih.govgoogle.com

Reduction: The subsequent reduction of the substituted pyridine ring to the corresponding piperidine.

After formation of a sulfonamide, the sulfonamide group itself can act as a directing group or be carried through the synthesis. The resulting 5-(4-fluorophenyl)pyridine-2-sulfonamide derivative would then undergo catalytic hydrogenation to yield the desired 4-arylpiperidine core structure (note the change in ring numbering from pyridine to piperidine). This approach highlights the role of functionalized pyridines as key intermediates in accessing complex pharmacologically relevant scaffolds like that of Paroxetine. nih.gov

Exploitation in Heterocyclic Synthesis

The reactivity of this compound is not limited to simple substitutions. It is also a powerful tool for the construction of more complex, fused heterocyclic systems and for generating densely functionalized pyridine cores.

Fused N-heterocycles like aza-indoles and aza-carbazoles are important structural motifs in many biologically active natural products and pharmaceuticals. An effective method for their synthesis involves the directed metalation of pyridine sulfonamides. researchgate.net

In this approach, a sulfonamide is first prepared from this compound and a suitable amine. The sulfonamide group then acts as a directed metalation group (DMG), facilitating the selective removal of a proton from the C3 position of the pyridine ring by a strong base. The resulting organometallic intermediate can then react with an electrophile. If the amine used to form the sulfonamide contains a suitable tethered electrophile or leaving group, an intramolecular cyclization (annulation) can occur, leading to the formation of a fused ring system. Specifically, research has shown that cyclization reactions of functionalized pyridine-2-sulfonamides can provide access to aza-indoles and aza-carbazoles. researchgate.net The presence of the iodine atom at the C5 position is retained during this process, providing a valuable handle for subsequent diversification of the fused heterocyclic product.

Figure 2. Plausible route to Iodo-Substituted Fused Heterocycles via Directed Metalation and Annulation.

The orthogonal reactivity of the two functional groups in this compound makes it an exemplary starting material for creating multi-functionalized pyridine derivatives. Chemists can selectively address one site while leaving the other intact for a later transformation.

For example, the sulfonyl chloride can first be reacted with a nucleophile (e.g., an amine to form a sulfonamide). Subsequently, the iodo group can be subjected to a palladium-catalyzed cross-coupling reaction to introduce a second, distinct functional group. This sequential functionalization allows for precise control over the final molecular structure. The analogous compound, 2-chloro-5-iodopyridine, is known to undergo Suzuki and Heck coupling reactions at the iodine position. google.com This established reactivity provides a clear blueprint for the elaboration of the this compound core.

Table 2: Orthogonal Reactivity of this compound

| Reaction Site | Reagent/Catalyst | Type of Reaction | Resulting Functional Group |

|---|---|---|---|

| C2-SO₂Cl | Amines (R-NH₂) | Sulfonylation | Sulfonamide (-SO₂NHR) |

| C2-SO₂Cl | Alcohols/Phenols (R-OH) | Sulfonylation | Sulfonate Ester (-SO₂OR) |

| C5-I | Arylboronic Acids / Pd catalyst | Suzuki Coupling | Aryl group |

| C5-I | Terminal Alkynes / Pd, Cu catalyst | Sonogashira Coupling | Alkynyl group |

| C5-I | Alkenes / Pd catalyst | Heck Coupling | Alkenyl group |

| C5-I | Organozinc Reagents / Pd catalyst | Negishi Coupling | Alkyl/Aryl group |

This strategic, stepwise approach enables the synthesis of highly substituted pyridines that would be difficult to access through other methods, demonstrating the exceptional value of this compound as a versatile synthetic platform. nih.gov

Utilization in Catalytic Methodologies

The bifunctional nature of this compound, possessing both a sulfonyl chloride moiety for derivatization and an iodine atom for metal-catalyzed transformations, allows for its sequential use in building complex molecular architectures. This is most prominently demonstrated in its role as a starting material for substrates intended for transition metal-catalyzed coupling reactions.

A primary application of this compound is in the synthesis of complex sulfonamide derivatives that are subsequently used as substrates in transition metal-catalyzed cross-coupling reactions. The sulfonyl chloride group readily reacts with primary or secondary amines to form stable sulfonamide linkages. The resulting molecule, which retains the iodo-substituent on the pyridine ring, is then primed for carbon-carbon or carbon-heteroatom bond formation at the C-5 position.

Patented research focused on the development of α4 integrin inhibitors provides a clear example of this strategy. google.com In this context, this compound is first reacted with an aminobenzoate derivative to produce a key sulfonamide intermediate. google.comgoogle.com This intermediate, containing the 5-iodopyridylsulfonyl scaffold, is explicitly designed for further elaboration via coupling reactions.

The general methodology described involves well-established transition metal-catalyzed processes, such as the Suzuki coupling reaction. google.comgoogle.com In these reactions, the iodine atom of the sulfonamide derivative serves as the leaving group, reacting with a boronic acid derivative in the presence of a palladium catalyst. This enables the introduction of a wide variety of aryl or heteroaryl groups at the C-5 position of the pyridine ring, demonstrating the utility of the initial building block in generating molecular diversity.

The table below outlines the synthesis of a key intermediate and its proposed subsequent transformation via a Suzuki coupling, based on descriptions found in the literature. google.comgoogle.com

| Step | Reactants | Catalyst/Reagents | Product | Reaction Type |

| 1 | This compound; Methyl 4-amino-2,6-difluorobenzoate | Pyridine | Methyl 2,6-difluoro-4-{[(5-iodopyridin-2-yl)sulfonyl]amino}benzoate | Sulfonamide Formation |

| 2 | Methyl 2,6-difluoro-4-{[(5-iodopyridin-2-yl)sulfonyl]amino}benzoate; Boronic Acid Derivative (R-B(OH)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄); Base (e.g., K₂CO₃) | Methyl 4-{[(5-arylpyridin-2-yl)sulfonyl]amino}-2,6-difluorobenzoate | Suzuki Coupling |

This two-step process highlights an efficient pathway to complex, polysubstituted aromatic compounds where the this compound provides the core scaffold upon which functionality is built. In addition to palladium-catalyzed C-C bond formation, the iodo-substituted sulfonamide intermediate has also been shown to participate in copper-catalyzed C-N bond formation, reacting with heterocycles like 1,2,4-triazole (B32235) to further expand its synthetic utility. google.com

Analytical and Spectroscopic Approaches for the Characterization of 5 Iodopyridine 2 Sulfonyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Iodopyridine-2-sulfonyl chloride and its derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For derivatives of this compound, the aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. For instance, in related pyridine compounds, protons on the pyridine ring typically appear in the downfield region of the spectrum. rsc.org The chemical shift of each proton is influenced by the electron-withdrawing or electron-donating nature of the substituents on the ring. The sulfonyl chloride group, being strongly electron-withdrawing, would deshield adjacent protons, causing them to resonate at a higher frequency (further downfield). acdlabs.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern. rsc.orgphytobank.ca For example, the carbon atom directly bonded to the iodine atom (C-5) would experience a significant upfield shift due to the heavy atom effect of iodine, while the carbon atom attached to the sulfonyl chloride group (C-2) would be shifted downfield.

Two-Dimensional (2D) NMR Techniques: For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the molecular structure. researchgate.net

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the pyridine ring protons of a generic 5-iodopyridine derivative, based on typical values for substituted pyridines.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-3 | 7.9 - 8.2 | 140 - 145 |

| H-4 | 7.4 - 7.7 | 125 - 130 |

| H-6 | 8.6 - 8.9 | 150 - 155 |

| C-2 | - | 155 - 160 |

| C-3 | - | 140 - 145 |

| C-4 | - | 125 - 130 |

| C-5 | - | 90 - 100 |

| C-6 | - | 150 - 155 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. nih.gov This technique provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

Exact Mass Determination: HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can distinguish between compounds with very similar nominal masses. nih.gov For this compound (C₅H₃ClINO₂S), the calculated exact mass is 302.86177 Da. nih.gov Experimental determination of a mass very close to this value provides strong evidence for the presence of the target compound.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure. For pyridine-sulfonyl derivatives, characteristic fragmentation pathways often involve cleavage of the S-O and C-S bonds. nih.gov The fragmentation of protonated molecules of derivatized bisphenols with pyridine-3-sulfonyl chloride has been shown to produce abundant analyte-specific product ions. nih.gov Analysis of these fragment ions can help to piece together the different components of the molecule, further corroborating the structural assignment. For instance, the loss of SO₂ (63.9619 Da) or the sulfonyl chloride group (-SO₂Cl, 98.9285 Da) would be expected fragmentation pathways for this compound.

| Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₅H₃ClINO₂S | 302.86177 |

| [M-SO₂]⁺ | C₅H₃ClIN | 238.9000 |

| [M-Cl]⁺ | C₅H₃INO₂S | 267.9011 |

| [C₅H₃IN]⁺ | C₅H₃IN | 203.9337 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. researchgate.net These vibrational spectroscopy methods probe the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the strong, characteristic absorption bands of the sulfonyl chloride group. Sulfonyl chlorides exhibit two intense stretching vibrations for the S=O bonds, typically in the ranges of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹. The aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring will also be present in the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. The S-S and C-S bonds, which may be weak in the IR spectrum, can sometimes be observed more clearly in the Raman spectrum. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) |

| S=O | Asymmetric Stretch | 1370 - 1410 |

| S=O | Symmetric Stretch | 1166 - 1204 |

| S-Cl | Stretch | 500 - 600 |

| C-I | Stretch | < 600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and can also reveal details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which influence the packing of molecules in the solid state. While obtaining suitable crystals for XRD analysis can be challenging, the resulting data is unparalleled in its detail and accuracy for structural confirmation.

Chromatographic Methods for Purity Assessment and Reaction Monitoring, e.g., High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions involving these compounds. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov For the analysis of this compound derivatives, reversed-phase HPLC with a UV detector is a common approach. The retention time of the compound can be used for identification, and the peak area can be used for quantification to determine purity. HPLC coupled with mass spectrometry (LC-MS) provides an even more powerful tool, combining the separation power of HPLC with the sensitive and specific detection of MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds. rsc.org While sulfonyl chlorides can sometimes be prone to degradation at the high temperatures used in GC, derivatization to more stable analogues, such as sulfonamides, can be an effective strategy. nih.govcore.ac.uk The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides structural information for each separated component.

Computational and Theoretical Investigations on 5 Iodopyridine 2 Sulfonyl Chloride

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

A foundational computational study would involve the use of quantum chemical methods to elucidate the electronic structure of 5-Iodopyridine-2-sulfonyl chloride. Such a study would typically involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. Following this, calculations of various electronic properties and reactivity descriptors would offer a quantitative understanding of its chemical nature.

Potential Investigated Parameters:

| Descriptor | Potential Insights |

| Molecular Orbital Analysis (HOMO/LUMO) | Identification of the highest occupied and lowest unoccupied molecular orbitals would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO would provide a measure of the molecule's kinetic stability. |

| Electron Density Distribution | Mapping the electron density would reveal the polarization of bonds and the distribution of charge across the molecule, highlighting electron-rich and electron-deficient regions. |

| Electrostatic Potential (ESP) Map | An ESP map would visually represent the regions of positive and negative electrostatic potential, offering a guide to intermolecular interactions and the initial steps of a chemical reaction. |

| Global Reactivity Descriptors | Calculation of parameters such as electronegativity, chemical hardness, and electrophilicity index, derived from conceptual DFT, would provide a quantitative measure of the molecule's overall reactivity. |

These studies would likely employ Density Functional Theory (DFT) with a suitable basis set to provide a balance between computational cost and accuracy.

Mechanistic Probing via Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating reaction mechanisms. For this compound, this could be applied to its reactions with various nucleophiles, which are characteristic reactions for sulfonyl chlorides. By mapping the potential energy surface, researchers could identify the transition states and intermediates involved in these transformations. This would allow for a detailed understanding of the reaction pathways, including whether the reaction proceeds through a concerted or stepwise mechanism. Such studies would be crucial for predicting reaction outcomes and optimizing reaction conditions.

Molecular Modeling of Intermediates and Transition States

A key aspect of mechanistic studies is the detailed characterization of transient species like intermediates and transition states. Molecular modeling would allow for the determination of the geometries, energies, and vibrational frequencies of these species. For instance, in a nucleophilic substitution reaction at the sulfur center, the structure of the trigonal bipyramidal transition state could be elucidated. This information is critical for understanding the stereochemistry and regioselectivity of reactions involving this compound.

Prediction of Reactivity and Selectivity in Novel Transformations

Building upon the foundational electronic structure and mechanistic studies, computational chemistry could be employed to predict the reactivity and selectivity of this compound in yet-to-be-explored chemical transformations. By modeling its interactions with a diverse range of reactants and catalysts, it would be possible to identify promising new synthetic applications. For example, computational screening could suggest its potential in cross-coupling reactions, leveraging the iodo-substituent, or in the synthesis of novel sulfonamide derivatives with interesting biological activities. These predictive studies would serve as a valuable guide for experimental chemists, saving time and resources in the discovery of new reactions.

Emerging Trends and Future Perspectives in 5 Iodopyridine 2 Sulfonyl Chloride Research

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of sulfonyl chlorides has traditionally relied on reagents that are hazardous and produce significant waste. The future direction for producing 5-Iodopyridine-2-sulfonyl chloride is centered on adopting green chemistry principles to mitigate environmental impact. Research is moving away from harsh chlorinating agents like phosphorus pentachloride and chlorosulfonic acid. google.comsemanticscholar.org

Key sustainable methods being explored for the broader class of sulfonyl chlorides, which are applicable to the target compound, include:

Oxidative Chlorination with Benign Reagents : Novel systems using hydrogen peroxide (H₂O₂) with a catalyst like zirconium tetrachloride (ZrCl₄) offer an efficient, rapid, and mild alternative for converting thiols to sulfonyl chlorides, producing only water as a byproduct. organic-chemistry.org

Water-Based Synthesis : The use of water as a solvent is a cornerstone of green chemistry. A method employing oxone and potassium chloride (KCl) in water has been shown to effectively produce various sulfonyl chlorides from thiols and disulfides at room temperature. rsc.org

Metal-Free Catalytic Systems : To avoid metal contamination and associated environmental issues, a system using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant in an aqueous solution of hydrochloric acid (HCl) has been developed for synthesizing sulfonyl chlorides from thiols. semanticscholar.org

Table 1: Comparison of Green Synthesis Methods for Sulfonyl Chlorides

| Method | Key Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Zirconium-Catalyzed Oxidation | H₂O₂, ZrCl₄ | Acetonitrile | Excellent yields, very short reaction times, mild conditions. | organic-chemistry.org |

| Oxyhalogenation in Water | Oxone, KCl | Water | Simple, rapid, uses water as a green solvent. | rsc.org |

| Metal-Free Oxidation | NH₄NO₃, O₂ (terminal oxidant), aq. HCl | Various | Environmentally benign, avoids heavy metals. | semanticscholar.org |

Development of Highly Efficient and Selective Catalytic Systems

Progress in catalysis is crucial for enhancing the reactivity and selectivity of reactions involving this compound. Future research is focused on catalysts that can precisely control chemical transformations, minimize byproducts, and operate under mild conditions.

A significant area of development is photocatalysis. For instance, potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, has been used as a photocatalyst to synthesize sulfonyl chlorides from various thio-derivatives. nih.gov This method is notable for its chromoselectivity, where the reaction pathway can be controlled by simply changing the wavelength of the incident light, allowing for selective product formation. nih.gov

Another emerging frontier is the development of catalysts for novel reactions. For example, methods for the direct C-sulfonylation of alkylpyridines using aryl sulfonyl chlorides have been developed, proceeding through an alkylidene dihydropyridine (B1217469) intermediate. nih.gov Such catalytic systems could enable the use of this compound in new carbon-sulfur bond-forming reactions.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry is revolutionizing chemical manufacturing by offering superior control over reaction parameters, enhancing safety, and improving scalability and efficiency. The integration of this compound synthesis into flow systems represents a major step forward.

Flow chemistry has been successfully applied to the synthesis of related pyridine (B92270) sulfonyl chlorides. For example, a continuous flow process was developed for producing pyridine-3-sulfonyl chloride, which allows for reduced production of byproducts and higher yields compared to conventional batch methods. google.comwipo.int Key advantages of flow synthesis for sulfonyl chlorides include:

Enhanced Safety : Many reactions to produce sulfonyl chlorides are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing thermal runaway. rsc.org

Improved Yield and Purity : The precise control over residence time, temperature, and stoichiometry in flow reactors often leads to higher yields and fewer impurities. mdpi.com

Scalability : Flow systems can be run for extended periods to produce large quantities of material, and scaling up is often more straightforward than with batch reactors. mdpi.com

A multistep continuous flow process has been used to produce an arylsulfonamide intermediate, demonstrating the industrial viability of this technology for compounds in the same chemical class as this compound. researchgate.net

Table 2: Continuous Flow Synthesis of Sulfonyl Chlorides

| Target Compound Type | Flow Reactor Type | Key Features | Reference |

|---|---|---|---|

| Pyridine-3-sulfonyl chloride | Not specified | Stepwise or continuous addition of reagent, reduced byproducts, higher yield. | google.comwipo.int |

| Aryl Sulfonyl Chlorides | Continuous Stirred-Tank Reactors (CSTRs) | Automated process control, scalable production (multi-hundred-gram). | mdpi.com |

| General Sulfonyl Chlorides | Microreactor (639 μL) | High space-time yield, exquisite control over parameters, improved safety. | rsc.org |

Exploration of Novel Biomedical and Material Science Applications

The pyridine sulfonyl chloride scaffold is a valuable building block for creating molecules with diverse functions. The iodo-substituent on this compound offers a reactive handle for further chemical modification (e.g., through cross-coupling reactions), expanding its potential applications.

In the biomedical field, research is focused on:

Antimicrobial and Antiparasitic Agents : Sulfonamides derived from pyridine sulfonyl chlorides are being investigated for their biological activity. For instance, a series of google.comwipo.intrsc.orgtriazolo[4,3-a]pyridine sulfonamides, synthesized from a 2-chloropyridine (B119429) sulfonyl chloride precursor, have shown potential as antimalarial agents. mdpi.com

Covalent Chemical Probes : The 2-sulfonyl pyridine group has been identified as a tunable, cysteine-reactive electrophile. nih.gov This discovery opens the door for designing derivatives of this compound as selective covalent inhibitors for enzymes, which can be used as chemical probes or therapeutic agents. In one study, a 2-sulfonyl pyridine derivative was developed as a selective covalent modifier of adenosine (B11128) deaminase. nih.gov

In material science, the rigid, functionalized pyridine ring makes it an attractive component for creating novel polymers or functional materials, although this area is less explored than biomedical applications.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic organic chemistry is accelerating the discovery and optimization of new molecules and reactions. This synergy is a key emerging trend in the research of complex molecules like this compound.

In silico studies are being used to predict the biological activity of potential drug candidates, guiding synthetic efforts towards the most promising compounds. For example, in the development of potential antimalarial agents, computational docking studies were used to predict how the synthesized sulfonamide molecules would bind to their biological target, helping to rationalize their activity and guide the design of more potent analogues. mdpi.com This approach saves significant time and resources by prioritizing the synthesis of molecules with the highest probability of success.

This synergistic methodology allows for a more rational design of experiments, from optimizing reaction conditions to designing molecules with specific biological or material properties, and will undoubtedly play a crucial role in the future of this compound research.

Q & A

Q. What are the common synthetic routes for 5-iodopyridine-2-sulfonyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The synthesis typically involves sulfonylation of 5-iodopyridine derivatives. For example, chlorosulfonic acid can react with 5-iodopyridine under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Optimization includes adjusting stoichiometric ratios (e.g., excess chlorosulfonic acid), reaction time (monitored via TLC), and inert atmosphere to minimize hydrolysis. Post-reaction quenching with ice-water followed by extraction with dichloromethane and drying over anhydrous MgSO₄ enhances purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and which structural features do they elucidate?

- Methodological Answer:

- ¹H/¹³C NMR : Identifies pyridine ring protons (δ 7.5–9.0 ppm) and confirms iodination via deshielding effects.

- FT-IR : Peaks at 1370 cm⁻¹ and 1160 cm⁻¹ confirm sulfonyl chloride (S=O stretching).

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and isotopic patterns from iodine (m/z 315–317).

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of iodine and sulfonyl groups .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer: Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) effectively removes unreacted precursors. For moisture-sensitive compounds, flash chromatography under nitrogen is preferred. Recrystallization from dry toluene at low temperatures (-20°C) yields high-purity crystals, monitored by melting point analysis .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., iodine) enhance electrophilicity at the sulfonyl chloride, accelerating reactions with amines or alcohols. Steric effects from bulky substituents may hinder access to the reactive site. Comparative studies using Hammett σ constants or DFT calculations (e.g., Fukui indices) quantify substituent effects. For example, replacing iodine with methoxy reduces electrophilicity, as seen in analogous pyridine sulfonyl chlorides .

Q. What strategies can mitigate hydrolysis or decomposition of this compound during storage or reaction conditions?

- Methodological Answer:

- Storage : Use airtight, amber vials under argon at -20°C to prevent moisture/light exposure.

- Reaction Solvents : Anhydrous dichloromethane or THF with molecular sieves (3Å) minimizes hydrolysis.

- Additives : Scavengers like triethylamine (1 equiv) neutralize HCl byproducts, stabilizing the sulfonyl chloride.

- Kinetic Monitoring : In situ FT-IR tracks sulfonyl chloride degradation, guiding real-time adjustments .

Q. How can computational methods predict the reactivity of this compound with various nucleophiles?

- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions with amines, thiols, or alcohols. Molecular electrostatic potential (MEP) maps highlight electrophilic regions (sulfonyl chloride), while Natural Bond Orbital (NBO) analysis identifies charge transfer pathways. Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) aligns with computational predictions .

Q. What are the challenges in designing bioactive molecules using this compound as a synthetic intermediate?

- Methodological Answer:

- Selectivity : Competing reactions at iodine (e.g., SNAr) require protecting groups (e.g., TMS-ethynyl) during functionalization.

- Biological Compatibility : Hydrophobic pyridine cores may reduce solubility; PEGylation or salt formation (e.g., hydrochloride) improves bioavailability.

- Toxicity Screening : In vitro assays (e.g., HepG2 cell viability) assess cytotoxicity early in derivatization workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.